molecular formula C12H12S2 B158342 2,7-Bis-(methylthio)naphthalene CAS No. 10075-78-2

2,7-Bis-(methylthio)naphthalene

Cat. No. B158342
CAS RN: 10075-78-2
M. Wt: 220.4 g/mol
InChI Key: SHZPAHLHBNVKJI-UHFFFAOYSA-N
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Description

2,7-Bis-(methylthio)naphthalene is a chemical compound with the molecular formula C12H12S2 and a molecular weight of 220.36 . Its IUPAC name is 2,7-bis(methylsulfanyl)naphthalene .


Molecular Structure Analysis

The InChI code for 2,7-Bis-(methylthio)naphthalene is 1S/C12H12S2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h3-8H,1-2H3 . This indicates that the molecule consists of a naphthalene core with two methylthio groups attached at the 2 and 7 positions.


Physical And Chemical Properties Analysis

2,7-Bis-(methylthio)naphthalene has a molecular weight of 220.36 .

Scientific Research Applications

Organometallic Synthesis and Molecular Structure

2,7-Bis-(methylthio)naphthalene derivatives have been synthesized and investigated for their molecular structure and spectral characteristics. The study focused on understanding the basicity of these compounds, which is influenced by the polar effects of ortho-substituents and sterical interactions known as the "buttressing effect" (Pozharskii et al., 2003).

Synthesis of Novel Donors for Cation Radical Salts

2,7-Bis-(methylthio)naphthalene has been used in the high yield synthesis of new donors for cation radical salts. These compounds exhibit semiconducting properties and have been explored for their electrocrystallization potential and conductivity (Hellberg, Söderholm & Schütz, 1991).

Polymer Synthesis and Properties

This compound has been utilized in the synthesis of novel polyaspartimides and aromatic polyamides, showing promising results in terms of solubility, thermal stability, and the ability to form films. These materials have applications in high-performance polymers due to their superior thermal and mechanical properties (Wang & Hwang, 1996; Yang & Chen, 1992).

Optical Properties in Organic Semiconductors

The optical properties of 2,7-Bis-(methylthio)naphthalene derivatives have been studied in the context of organic semiconductors. The research focused on understanding the electronic structures and electron-phonon interactions in these materials (Rönnberg, Söderholm & Nilsson, 1989).

Charge-Transfer Complexes and Organic Molecular Metals

2,7-Bis-(methylthio)naphthalene has been a key component in synthesizing charge-transfer complexes, which exhibit metallic conductivity. These findings are significant for developing new organic molecular metals (Nakasuji et al., 1987).

Safety And Hazards

2,7-Bis-(methylthio)naphthalene is labeled as an irritant . It’s important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended when handling this compound .

properties

IUPAC Name

2,7-bis(methylsulfanyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12S2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZPAHLHBNVKJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)C=CC(=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649845
Record name 2,7-Bis(methylsulfanyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Bis-(methylthio)naphthalene

CAS RN

10075-78-2
Record name 2,7-Bis(methylsulfanyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AF Pozharskii, OV Ryabtsova… - The Journal of …, 2003 - ACS Publications
On treatment of 2,7-dilithio- (6a) and 2,7-bis(bromomagnesio)- (6b) naphthalenes with a number of electrophiles, new “proton sponge” derivatives 7a−e,g, containing iodo, methylthio, …
Number of citations: 105 pubs.acs.org
A Zweig, AH Maurer, BG Roberts - The Journal of Organic …, 1967 - ACS Publications
The effect of chemical structure on electrochemiluminescence (ECL) and the molecular properties associated with this phenomenon have been explored. Polarographic oxidation and …
Number of citations: 230 pubs.acs.org
NL Weinberg, HR Weinberg - Chemical Reviews, 1968 - ACS Publications
There are a number of reviews available dealing with electroorganic chemistry, including treatments of electrochemical reductions (182, 206, 644), the Kolbe reaction (315, 811, 823), …
Number of citations: 529 pubs.acs.org
L Liu, C Song, S Tian, Q Zhang, X Cai, Y Liu, Z Liu… - Fuel, 2019 - Elsevier
Detailed structural information on sulfur-containing aromatic compounds in heavy oils is valuable for the petroleum industry. In this work, Fourier transform ion cyclotron resonance mass …
Number of citations: 48 www.sciencedirect.com
WH Lee, X Guo, D Zhao, A Campiglia… - Wastewater …, 2018 - ndl.ethernet.edu.et
The detection of organic pollutants and their concentrations in soil, water, and air is essential for adequate environmental monitoring and analysis. There are recent needs for …
Number of citations: 3 ndl.ethernet.edu.et
RC Kerber, MJ Chick - The Journal of Organic Chemistry, 1967 - ACS Publications
The structure of salts of nitroalkanes has been ex-tensively studied in recent years by a variety of techniques, including ultraviolet, 1 infrared, 2 and nmr3 spectroscopy, and, in one case, …
Number of citations: 20 pubs.acs.org
KL Goodson, R Pitt, S Clark - Wastewater Treatment: Occurrence …, 2018 - books.google.com
Polycyclic aromatic hydrocarbons (PAHs) are ringed hydrocarbons that are created during the incomplete combustion of petroleum fuels. They also naturally occur as major …
Number of citations: 0 books.google.com

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